molecular formula C11H21NO2 B13059672 3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine

3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine

Cat. No.: B13059672
M. Wt: 199.29 g/mol
InChI Key: DUVHPWXIVHXULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an azetidine ring substituted with a 2,2,5,5-tetramethyloxolan-3-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine typically involves the reaction of azetidine with 2,2,5,5-tetramethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine is unique due to its combination of the azetidine ring and the 2,2,5,5-tetramethyloxolan-3-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(2,2,5,5-tetramethyloxolan-3-yl)oxyazetidine

InChI

InChI=1S/C11H21NO2/c1-10(2)5-9(11(3,4)14-10)13-8-6-12-7-8/h8-9,12H,5-7H2,1-4H3

InChI Key

DUVHPWXIVHXULE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)OC2CNC2)C

Origin of Product

United States

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